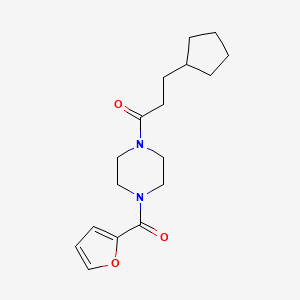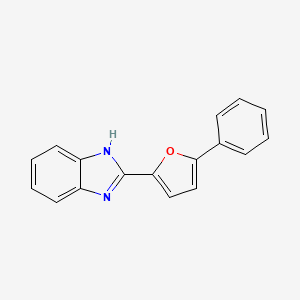![molecular formula C16H15ClN2O2 B5731559 N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5731559.png)
N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide, also known as CMH, is a chemical compound that has gained significance in the field of scientific research due to its potential therapeutic applications. CMH belongs to the class of hydrazide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
The mechanism of action of N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs) and the nuclear factor-kappa B (NF-κB) pathway, which are involved in the regulation of gene expression and inflammation. N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects
N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and inhibits the activity of reactive oxygen species (ROS), which are involved in oxidative stress. N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide in lab experiments include its low toxicity, high solubility, and ease of synthesis. N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has been shown to have a high affinity for cancer cells, making it a promising anti-tumor agent. However, the limitations of using N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide in lab experiments include its limited stability and potential for degradation in certain conditions. N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide also requires further optimization to improve its pharmacokinetic properties and reduce its potential for side effects.
Orientations Futures
The potential future directions for research on N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide include the development of novel analogs with improved pharmacokinetic properties and specificity for various targets. N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has shown potential as a multi-targeted agent for the treatment of various diseases, and further studies are needed to elucidate its mechanism of action and optimize its therapeutic efficacy. The use of N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide in combination with other drugs or therapies may also be explored to enhance its anti-tumor and neuroprotective effects. Additionally, the potential use of N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide as a diagnostic tool for cancer and other diseases may be investigated.
Méthodes De Synthèse
The synthesis of N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide involves the reaction of 4-chlorophenyl acetic acid with 2-methylbenzohydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a reducing agent. The purity and yield of N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide can be improved by using a suitable purification method, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has shown promising results as an anti-tumor agent by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In neurodegenerative diseases, N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has been studied for its neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has shown potential as an antimicrobial agent by inhibiting the growth of various bacterial and fungal strains.
Propriétés
IUPAC Name |
N'-[2-(4-chlorophenyl)acetyl]-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-4-2-3-5-14(11)16(21)19-18-15(20)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTJOORMRCGGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-chlorophenyl)acetyl]-2-methylbenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5731478.png)



![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)




![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)

![N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)

